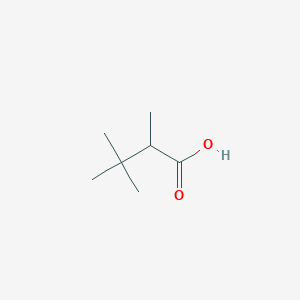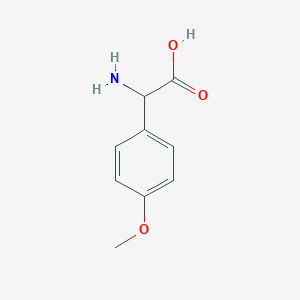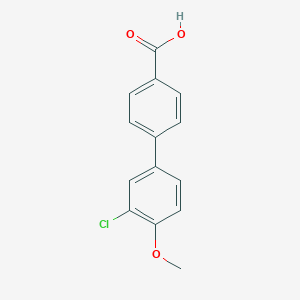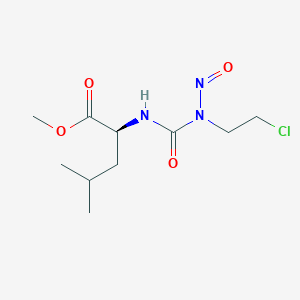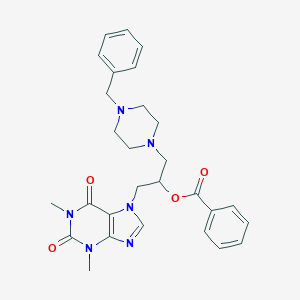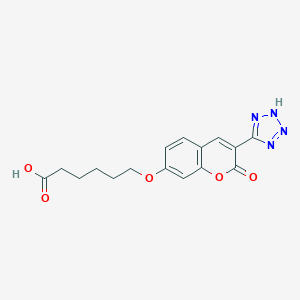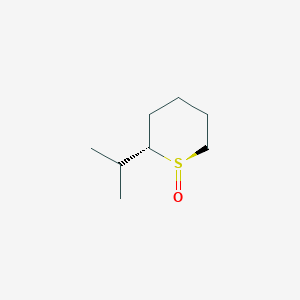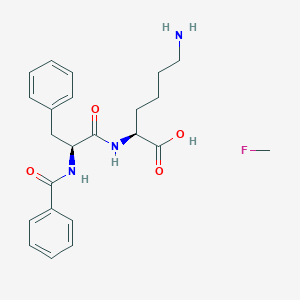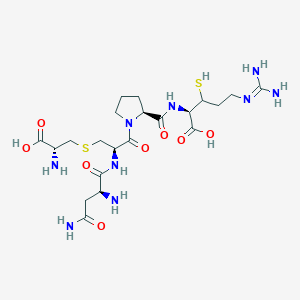
Argipressin (5-8), (2-1')-disulfide cys(6)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argipressin (5-8), (2-1')-disulfide cys(6)-, also known as Arginine Vasopressin (AVP), is a peptide hormone that is synthesized in the hypothalamus and released from the posterior pituitary gland. AVP plays a crucial role in regulating water balance, blood pressure, and electrolyte homeostasis in the body. It is involved in various physiological processes, including vasoconstriction, renal water reabsorption, and social behavior.
Mécanisme D'action
AVP exerts its effects on target cells by binding to specific G protein-coupled receptors, including V1a, V1b, and V2 receptors. The V1a receptor is primarily involved in vasoconstriction and platelet aggregation, while the V2 receptor is responsible for renal water reabsorption. The V1b receptor is predominantly expressed in the pituitary gland and is involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.
Effets Biochimiques Et Physiologiques
AVP regulates water balance by increasing water reabsorption in the kidneys, which leads to increased urine concentration and decreased urine volume. It also increases blood pressure by inducing vasoconstriction. AVP has been shown to modulate social behavior by regulating the release of neurotransmitters, including dopamine and oxytocin. Additionally, AVP has been implicated in the regulation of stress response and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
AVP is a widely used experimental tool in various research areas due to its diverse physiological effects. However, one major limitation of AVP is its short half-life, which requires frequent administration in experiments. Additionally, the effects of AVP can vary depending on the dose and route of administration, which can complicate experimental design.
Orientations Futures
Future research on AVP is likely to focus on the development of novel therapeutic agents targeting AVP receptors for the treatment of various disorders. Additionally, further studies on the molecular mechanisms underlying the effects of AVP on social behavior and stress response may lead to the development of new treatments for psychiatric disorders. Furthermore, the role of AVP in the regulation of immune function and inflammation is an area of increasing interest, and further research may provide insights into the pathophysiology of inflammatory disorders.
Méthodes De Synthèse
The synthesis of AVP involves the cleavage of a larger precursor molecule, prepro-vasopressin, into smaller fragments. The prepro-vasopressin is initially synthesized in the hypothalamus and transported to the posterior pituitary gland, where it undergoes post-translational modifications to form AVP. The synthesis of AVP involves the removal of the signal peptide and the formation of disulfide bonds between cysteine residues.
Applications De Recherche Scientifique
AVP has been extensively studied in various research areas, including neuroscience, endocrinology, and cardiovascular physiology. AVP is involved in the regulation of social behavior, including pair bonding, aggression, and maternal behavior. It has also been implicated in the pathophysiology of various disorders, including hypertension, diabetes insipidus, and congestive heart failure.
Propriétés
Numéro CAS |
101531-76-4 |
|---|---|
Nom du produit |
Argipressin (5-8), (2-1')-disulfide cys(6)- |
Formule moléculaire |
C21H37N9O8S2 |
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-1-[(2R)-3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)-3-sulfanylpentanoic acid |
InChI |
InChI=1S/C21H37N9O8S2/c22-9(6-14(24)31)16(32)28-11(8-40-7-10(23)19(35)36)18(34)30-5-1-2-12(30)17(33)29-15(20(37)38)13(39)3-4-27-21(25)26/h9-13,15,39H,1-8,22-23H2,(H2,24,31)(H,28,32)(H,29,33)(H,35,36)(H,37,38)(H4,25,26,27)/t9-,10-,11-,12-,13?,15-/m0/s1 |
Clé InChI |
QQTCSJQVIICNRD-XKNMMBQYSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CSC[C@@H](C(=O)O)N)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](C(CCN=C(N)N)S)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CSCC(C(=O)O)N)NC(=O)C(CC(=O)N)N)C(=O)NC(C(CCN=C(N)N)S)C(=O)O |
Synonymes |
(2-1')-disulfide 6-Cys-argipressin (5-8) arginine vasopressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide Cys(6)- argipressin (5-8), (2-1')-disulfide cysteine(6)- Cyt(6)-AVP(5-8) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





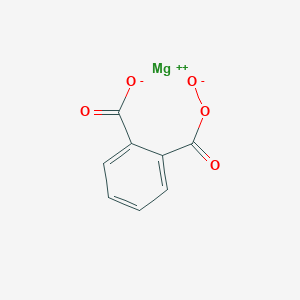

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
